N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
N-(bicyclo[221]hept-5-en-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of bicyclic, tetrazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. The key steps may include:
Formation of the bicyclic structure: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Introduction of the tetrazole ring: This is often done via cyclization reactions involving nitriles and azides.
Construction of the thiophene ring: This can be synthesized through various methods such as the Gewald reaction.
Amide bond formation: The final step involves coupling the intermediate compounds to form the desired amide.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The bicyclic structure can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the tetrazole ring may yield primary amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutics: It may have potential as a therapeutic agent for treating various diseases, although further research is needed to confirm its efficacy and safety.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the compound’s application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: shares similarities with other compounds that have bicyclic, tetrazole, and thiophene structures.
Uniqueness
Structural Complexity: The combination of bicyclic, tetrazole, and thiophene moieties in a single molecule is relatively rare.
Its unique structure may confer specific properties that are advantageous in various applications, such as drug development or materials science.
Properties
Molecular Formula |
C17H19N5OS |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H19N5OS/c23-16(18-8-12-7-10-4-5-11(12)6-10)15-13-2-1-3-14(13)24-17(15)22-9-19-20-21-22/h4-5,9-12H,1-3,6-8H2,(H,18,23) |
InChI Key |
JTAVROOVMXUZJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3CC4CC3C=C4)N5C=NN=N5 |
Origin of Product |
United States |
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